D-Fructose-1,6-diphosphate dicalcium salt

Overview

Description

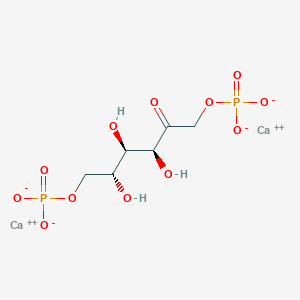

D-Fructose-1,6-diphosphate dicalcium salt (CAS: 6055-82-9) is a calcium-bound form of fructose-1,6-bisphosphate (FDP), a key intermediate in glycolysis. Its molecular formula is C₆H₁₀Ca₂O₁₂P₂, with a molecular weight of 416.24 g/mol . The compound is used therapeutically for its role in enhancing cellular energy metabolism, particularly in ischemic conditions such as myocardial infarction, organ preservation, and sickle cell anemia . The calcium counterions influence its solubility, stability, and bioavailability compared to other salt forms.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose-1,6-diphosphate dicalcium salt is typically synthesized by reacting fructose with phosphoric acid. The reaction involves dissolving fructose in water and then adding phosphoric acid under controlled temperature and pH conditions to form D-fructose-1,6-diphosphate. This intermediate is then reacted with calcium ions to form the dicalcium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes where fructose is phosphorylated using specific enzymes. The resulting D-fructose-1,6-diphosphate is then purified and reacted with calcium ions to produce the dicalcium salt .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-1,6-diphosphate dicalcium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions, particularly in the glycolytic pathway .

Common Reagents and Conditions:

Phosphorylation: Involves the addition of phosphate groups using phosphoric acid or ATP.

Dephosphorylation: Catalyzed by specific enzymes such as fructose-1,6-bisphosphatase.

Oxidation-Reduction: Involves enzymes like glyceraldehyde-3-phosphate dehydrogenase.

Major Products:

- Glyceraldehyde-3-phosphate

- Dihydroxyacetone phosphate

These products are further metabolized in the glycolytic pathway to produce ATP .

Scientific Research Applications

Glycolysis and Energy Metabolism

FDP is crucial for the efficient functioning of glycolysis. It acts as an allosteric regulator for 6-phosphofructokinase (PFK), which catalyzes one of the rate-limiting steps in this metabolic pathway. By enhancing PFK activity, FDP facilitates the conversion of glucose to pyruvate, thereby influencing energy production in cells .

Biochemical Research

In biochemical research, FDP is used to study metabolic pathways and enzyme kinetics. Its role as a substrate and regulator makes it valuable for experiments aimed at understanding energy metabolism and the regulation of glycolytic enzymes .

Medical Applications

Recent studies have indicated that FDP may have therapeutic potential in treating conditions such as osteoporosis and hypertension:

- Osteoporosis Treatment : FDP has been investigated for its ability to enhance calcium absorption and improve bone health. It aids in the delivery of calcium ions to bone tissue, potentially preventing or treating osteoporosis-related fractures .

- Hypertension Management : Research suggests that calcium supplementation through compounds like FDP can help regulate blood pressure. A study demonstrated that patients receiving calcium supplementation experienced significant reductions in both systolic and diastolic blood pressure .

Case Study 1: Osteoporosis Treatment

A clinical trial involving elderly patients with osteoporosis assessed the efficacy of FDP as a calcium supplement. Results showed improved bone density markers after 12 weeks of treatment with FDP compared to a placebo group.

Case Study 2: Hypertension Management

In a double-blind study involving hypertensive patients, administration of FDP over 14 weeks led to an average decrease of 18 mmHg in systolic blood pressure and 10.5 mmHg in diastolic blood pressure, indicating its potential role in hypertension management .

Mechanism of Action

D-Fructose-1,6-diphosphate dicalcium salt exerts its effects by regulating key enzymes in the glycolytic pathway. It binds to adenine nucleotides, which in turn regulate the activity of 6-phosphofructokinases (Pfks). These enzymes catalyze one of the rate-limiting steps of glycolysis, thereby controlling the flow of glucose through the pathway and ultimately influencing ATP production .

Comparison with Similar Compounds

D-Fructose-1,6-diphosphate Sodium Salt Hydrate

- Molecular Formula: Not explicitly provided, but likely includes sodium (Na⁺) counterions.

- Pharmacological Effects: Shown to improve red blood cell (RBC) indices and recovery after hypoxia in trauma patients. A clinical study demonstrated its positive impact on RBC functional state, with reduced mean corpuscular hemoglobin concentration (MCHC) deviations compared to controls .

- Applications: Preferred in intravenous therapies due to sodium’s compatibility with physiological fluids.

D-Fructose-1,6-diphosphate Trisodium Salt Octahydrate

- Molecular Formula : Likely C₆H₁₀Na₃O₁₂P₂·8H₂O (inferred from naming conventions).

- Pharmacological Effects :

- Key Difference: The trisodium form’s higher solubility and hydration state may optimize its use in diagnostic assays, whereas the dicalcium salt’s lower solubility might limit such applications.

D-Fructose-1,6-diphosphate Monocalcium Salt

- Molecular Formula: Likely C₆H₁₀CaO₁₂P₂ (inferred from nomenclature).

- Applications :

- Comparison: The monocalcium salt has a single Ca²⁺ ion, offering intermediate solubility between sodium and dicalcium salts. This balance may suit in vitro research requiring controlled ion release.

Fructose-1,6-bisphosphate (Free Acid Form)

- Molecular Formula : C₆H₁₄O₁₂P₂.

- Applications :

Research Findings and Mechanistic Insights

- Sodium salts, however, show faster action in acute settings, as evidenced by improved RBC recovery in trauma patients .

- Biochemical Interactions :

Biological Activity

D-Fructose-1,6-diphosphate dicalcium salt (FDP) is a crucial compound in the metabolic pathway of glycolysis, functioning primarily as an allosteric regulator of key enzymes involved in carbohydrate metabolism. This article delves into the biological activity of FDP, exploring its mechanisms, pharmacokinetics, and applications in clinical nutrition and therapeutic settings.

Overview of this compound

FDP is a white to off-white powder that is soluble in water. It plays a significant role in glycolysis by linking to adenine nucleotides, which regulate 6-phosphofructokinases (Pfks), enzymes that catalyze one of the rate-limiting steps in this pathway .

FDP enhances glycolytic flux by:

- Regulating Enzyme Activity : It acts as an allosteric activator for Pfks, thereby increasing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.

- Energy Production : By promoting glycolysis, FDP facilitates ATP production under aerobic and anaerobic conditions, which is particularly critical during periods of hypoxia or ischemia .

Pharmacokinetics

Research has shown that exogenously administered FDP exhibits rapid absorption and distribution in animal models. A study involving Sprague-Dawley rats demonstrated that after an intraperitoneal injection of 0.5 g/kg FDP:

- Blood Levels : FDP levels peaked at approximately 2 hours post-administration, significantly higher than baseline levels .

- Tissue Distribution : The compound was found to penetrate various tissues, including the brain, liver, and skeletal muscle, with notable elevations persisting for up to 12 hours post-administration .

Parenteral Nutrition

FDP has been evaluated for its compatibility with calcium and phosphorus in total parenteral nutrition (TPN) solutions. Its use helps avoid the precipitation of calcium phosphate, a common complication in TPN formulations. Key findings include:

- Compatibility : FDP allows for higher concentrations of calcium and phosphorus without precipitation compared to traditional inorganic phosphates .

- Safety Profile : The addition of FDP in TPN solutions has been shown to be effective and safe, facilitating nutrient delivery while minimizing the risk of life-threatening complications associated with calcium phosphate precipitation .

Case Studies

- Hypoxia Protection : In a study examining tissue protection during hypoxic conditions, FDP administration resulted in reduced cellular damage and improved recovery metrics in animal models subjected to ischemic stress .

- Anticonvulsant Effects : Another investigation highlighted the anticonvulsant properties of FDP when administered intraperitoneally. The study indicated significant increases in FDP levels correlated with reduced seizure activity in treated animals .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of this compound:

| Parameter | This compound | Inorganic Phosphate Sources |

|---|---|---|

| Solubility | High | Variable |

| Role in Glycolysis | Allosteric activator for Pfks | Direct substrate for phosphorylation |

| Precipitation Risk | Low | High |

| Clinical Use | Safe for TPN solutions | Risky due to precipitation |

| Pharmacokinetics | Rapid absorption; significant tissue distribution | Variable absorption rates |

Q & A

Basic Research Questions

Q. What is the role of D-fructose-1,6-diphosphate dicalcium salt (FDP-Ca₂) in glycolysis, and how can its activity be experimentally validated?

FDP-Ca₂ is a key intermediate in glycolysis, acting as a substrate for aldolase to produce glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. To validate its activity, researchers can use enzyme-coupled assays with purified aldolase or phosphofructokinase. For example, in aldolase assays, FDP-Ca₂ is incubated with the enzyme in Tris-HCl buffer (pH 7.4), and product formation is measured spectrophotometrically at 340 nm using NADH-linked detection .

Q. How can researchers quantify FDP-Ca₂ in biological samples?

Quantification often involves enzymatic hydrolysis followed by colorimetric or fluorometric detection. The Folin phenol reagent method (Lowry assay) is adapted for phosphorylated sugars by precipitating proteins and measuring phosphate release after acid hydrolysis. Alternatively, HPLC with refractive index detection or enzymatic kits using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be employed .

Q. What are the standard protocols for synthesizing and purifying FDP-Ca₂?

FDP-Ca₂ is synthesized via phosphorylation of fructose-6-phosphate using ATP-dependent kinases in vitro. Purification involves ion-exchange chromatography (e.g., DEAE-cellulose) in a calcium-containing buffer to selectively bind the dicalcium salt. Purity is confirmed by TLC (Rf = 0.3 in butanol:acetic acid:water, 4:1:1) and ¹H-NMR (δ 4.1–5.2 ppm for anomeric protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in FDP-Ca₂’s reported effects on enzyme allostery (e.g., pyruvate kinase activation vs. inhibition)?

Discrepancies arise from differences in enzyme isoforms, calcium ion interference, or buffer conditions. To address this:

- Use isoform-specific enzymes (e.g., pyruvate kinase M2 vs. L).

- Control calcium concentrations with chelators (e.g., EGTA) to isolate FDP’s direct effects.

- Compare results in Tris vs. HEPES buffers, as Tris may chelate metal ions .

Q. What experimental design considerations are critical for in vivo studies of FDP-Ca₂’s neuroprotective effects?

- Dose optimization : Preclinical studies in rodent models of cerebral ischemia use 500 mg/kg IV bolus, timed within 30 minutes post-injury to match FDP-Ca₂’s short plasma half-life (~15 minutes).

- Pharmacokinetics : Monitor plasma phosphate levels to avoid hyperphosphatemia, a contraindication.

- Controls : Include sodium salt analogs (e.g., FDP-Na₃) to distinguish calcium-specific effects .

Q. How can researchers optimize FDP-Ca₂ stability during long-term storage or sterilization?

- Storage : Lyophilize in amber vials at -20°C with desiccants; reconstitute in 30% glycerol to prevent hydrolysis.

- Sterilization : Avoid autoclaving; use sterile filtration (0.22 μm) under inert gas to prevent oxidation.

- Stability assays : Track degradation via pH shifts (target pH 5.5–7.0) and HPLC monitoring of fructose-1-phosphate byproducts .

Q. What methodologies are recommended for analyzing FDP-Ca₂’s interaction with metal ions in enzymatic assays?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between FDP-Ca₂ and Mg²⁺/Ca²⁺.

- Kinetic assays : Compare Vmax/Km of Mg²⁺-dependent enzymes (e.g., phosphofructokinase) with and without FDP-Ca₂ pre-incubation.

- Atomic absorption spectroscopy : Measure free calcium levels post-reaction to assess ion sequestration .

Q. Methodological Best Practices

Q. How should researchers handle discrepancies in FDP-Ca₂’s reported molecular weight (e.g., 416.24 vs. 378.18)?

Variations arise from hydration states or salt forms (dicalcium vs. trisodium). Always:

- Specify the salt form (e.g., C₆H₁₀Ca₂O₁₂P₂ for FDP-Ca₂).

- Confirm molecular weight via MALDI-TOF or elemental analysis.

- Cross-reference CAS numbers (6055-82-9 for FDP-Ca₂) .

Q. What analytical techniques validate FDP-Ca₂ purity in synthetic batches?

- ¹H-NMR : Peaks at δ 3.8–4.3 ppm (phosphate-bound protons) and absence of δ 5.4 ppm (unphosphorylated fructose).

- TLC : Single spot under UV 254 nm after staining with ammonium molybdate.

- ICP-OES : Verify calcium content (theoretical 19.2% w/w) .

Q. Applications in Disease Models

Q. How is FDP-Ca₂ used to study metabolic disorders like glycogen storage diseases?

In type VII glycogenosis (phosphofructokinase deficiency), FDP-Ca₂ is administered to bypass the enzymatic block. Researchers measure ATP:ADP ratios in erythrocytes and lactate dehydrogenase (LDH) activity in plasma pre- and post-FDP-Ca₂ infusion (100 mg/kg). Elevated ATP and reduced LDH confirm glycolytic flux restoration .

Properties

IUPAC Name |

dicalcium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSZTTCFYSGQHA-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ca2O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-82-9 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose 1,6-bis(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.